molecular formula C8H5Cl2N B058420 5,6-dichloro-1H-indole CAS No. 121859-57-2

5,6-dichloro-1H-indole

Cat. No. B058420
M. Wt: 186.03 g/mol
InChI Key: ILINOHVVKWYAFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroindole derivatives typically involves strategies such as palladium-catalyzed reactions, which have been instrumental in constructing indole nuclei through functionalization and cyclization processes. For instance, palladium-catalyzed reactions have enabled the synthesis and functionalization of indoles by facilitating the introduction of various substituents across the indole ring, including chloro groups at specific positions (Cacchi & Fabrizi, 2005).

Molecular Structure Analysis

Molecular structure analysis of chloroindoles, including 5,6-dichloro-1H-indole, often involves spectroscopic techniques such as NMR, IR, and X-ray diffraction. These methods have been crucial in determining the configuration and conformation of chloroindole compounds. For example, X-ray crystallography provides detailed insights into the crystalline structures, highlighting the positioning of chlorine atoms and their impact on the overall molecular geometry (Al-Ostoot et al., 2019).

Chemical Reactions and Properties

Indoles, including 5,6-dichloro-1H-indole, participate in a variety of chemical reactions, illustrating their versatility in organic synthesis. Reactions such as nucleophilic substitution, electrophilic substitution, and coupling reactions are prevalent. The presence of chlorine atoms significantly affects the reactivity, facilitating selective functionalization and modification of the indole nucleus (Lakhdar et al., 2006).

Scientific Research Applications

  • Synthesis and Characterization :

    • Synthesis of indole derivatives, like 5,7-Dichloro-2-octyl-1H-indole and N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide, is a significant area of research. These compounds are synthesized using various methods like Sonogashira coupling reaction and annulation reaction, offering high yields and good selectivity (L. Ming, 2011); (F. H. Al-Ostoot et al., 2019).
  • Biological Activities :

    • Indole analogs, including derivatives of 5,6-dichloro-1H-indole, are known for their therapeutic applications with antioxidant, anti-HIV, and anti-cancer activities. They are also found in pharmaceuticals, functional materials, and agrochemicals (S. Cacchi & G. Fabrizi, 2005).
  • Material Science Applications :

    • 5,6-dichloro-1H-indole derivatives have been used in the development of new environmentally friendly antifouling acrylic metal salt resins. These resins, containing indole derivative groups, exhibit good antibacterial properties and algae inhibiting capabilities, making them valuable in marine applications (Ni Chunhua et al., 2020).
  • Chemical Reactivity and Synthesis Methods :

    • Research also focuses on understanding the nucleophilic reactivities of indoles, which is crucial for their application in organic synthesis (S. Lakhdar et al., 2006).
    • Advanced synthetic methods for indoles, including palladium-catalyzed reactions and triazene-directed C-H annulation, have been developed, enhancing the efficiency and selectivity in indole synthesis (Chengming Wang et al., 2013).
  • Pharmacological Applications :

  • Analytical Techniques :

    • Spectroscopic and X-ray crystallographic analyses play a crucial role in the characterization and structural analysis of indole derivatives, which is fundamental in understanding their chemical and biological properties (D. Geetha et al., 2019).

Safety And Hazards

The safety information for 5,6-dichloro-1H-indole indicates that it is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5,6-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILINOHVVKWYAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440698
Record name 5,6-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dichloro-1H-indole

CAS RN

121859-57-2
Record name 5,6-dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-1H-indole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Li, L Yu, X Jiang, S Xia, H Zhao - Chinese Journal of Oceanology and …, 2009 - Springer
2,5,6-Tribromo-1-methylgramine (TBG), isolated from bryozoan Zoobotryon pellucidum was shown to be very efficient in preventing recruitment of larval settlement. In order to improve …
Number of citations: 12 link.springer.com
F Varano, D Catarzi, V Colotta, FR Calabri… - Bioorganic & medicinal …, 2005 - Elsevier
A new set of 5,6-dihydro-pyrazolo[1,5-c]quinazoline-2-carboxylates (2–18), bearing different substituents (COOEt, Cl, Br, CH 3 , and COOH) at position-1, were synthesized in order to …
Number of citations: 74 www.sciencedirect.com
V Khedkar, A Tillack, M Michalik, M Beller - Tetrahedron, 2005 - Elsevier
A novel method is presented for the one-pot synthesis of substituted 3-(2-hydroxyethyl)- and 3-(3-hydroxypropyl)indoles (tryptophols and homotryptophols) from aryl hydrazines and silyl-…
Number of citations: 79 www.sciencedirect.com
B Xiong, L Si, Y Liu, W Xu, T Jiang… - Chemistry–An Asian …, 2022 - Wiley Online Library
An efficient, cheap and green protocol for the highly regioselective 1,6‐hydroarylation of para‐quinone methides (p‐QMs) with indoles at the C‐3 position has been established by …
Number of citations: 4 onlinelibrary.wiley.com
M Zeng, JW Xue, H Jiang, K Li, Y Chen… - The Journal of …, 2021 - ACS Publications
Exploring new protocols for efficient organic synthesis is crucial for pharmaceutical developments. The present work introduces a Pd(II)/LA-catalyzed (LA: Lewis acid) decarboxylative …
Number of citations: 10 pubs.acs.org
H Jiang, K Li, M Zeng, C Tan, Z Chen… - The Journal of Organic …, 2022 - ACS Publications
Transition-metal ion catalyzed intramolecular dual C–H activation to construct polycyclic heteroarene skeletons is merited for its step and atom-economic advantages in organic …
Number of citations: 2 pubs.acs.org
S Shen, M Hadley, K Ustinova, J Pavlicek… - Journal of medicinal …, 2019 - ACS Publications
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 63 pubs.acs.org
MJ Corr, DRM Smith, RJM Goss - Tetrahedron, 2016 - Elsevier
We report, for the first time, the use of tryptophan synthase in the generation of L-dihalotryptophans and l-alkynyltryptophans. These previously unpublished compounds will be useful …
Number of citations: 11 www.sciencedirect.com
上垣陽平, ウワガキヨウヘイ - ishikawa-pu.repo.nii.ac.jp
A method for Agrobacterium-mediated transformation of Freesia× hybrida is described. Cormlet-derived calli of two cultivars,‘Mosera’and ‘Ishikawa f3’were co-cultivated with …
Number of citations: 2 ishikawa-pu.repo.nii.ac.jp
L Fra Fernández - 2017 - tdx.cat
Two different methodologies have been developed for the synthesis of indoles using hypervalent iodine reactivity. First, a cyclization reaction has been proposed in which a total of 21 …
Number of citations: 3 www.tdx.cat

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